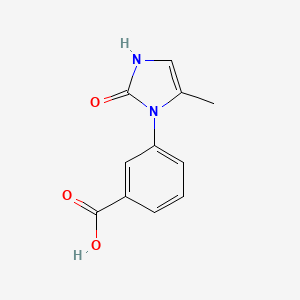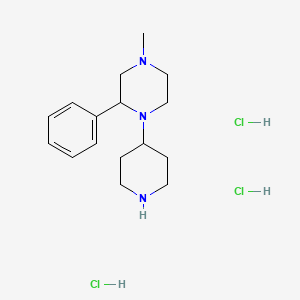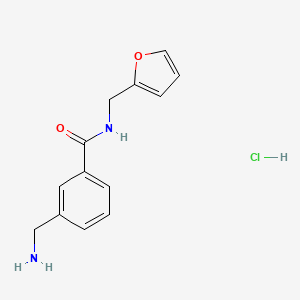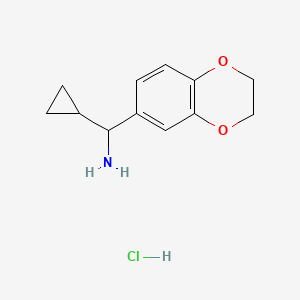
tert-Butyl N-(6-chloro-4-fluoro-3-pyridinyl)-carbamate
Descripción general
Descripción
Tert-Butyl N-(6-chloro-4-fluoro-3-pyridinyl)-carbamate, also known as TBC, is an organic compound that has been studied for its potential applications in the fields of science and medicine. TBC is a versatile molecule that has been used in various research experiments and applications, including those related to drug delivery, enzyme inhibition, and the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Chemical Bond Activation and Complex Formation
- A study detailed the activation of sp^2 and sp^3 C-H bonds using a Pt(II) complex, showing the cyclometalation process that involves a bifurcated agostic interaction, highlighting a balance between sp^2 and sp^3 C-H bond activations. This process underlines the complex's potential in facilitating unique chemical transformations (Crosby, Clarkson, & Rourke, 2009).
Crystal Structure Analysis and Bonding
- Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate revealed isomorphous crystal structures that involve simultaneous hydrogen and halogen bonds, emphasizing the structural diversity achievable with tert-butyl carbamate derivatives (Baillargeon et al., 2017).
Chemoselective Transformation
- A study on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates demonstrated a novel approach to converting N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) protected amino groups, showcasing the utility of silyl carbamates in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Novel PET Probes Development
- The development of novel PET probes, 18F-BCPP-EF and 18F-BCPP-BF, for imaging mitochondrial complex I (MC-I) activity in the brain, showcases the application of tert-butyl derivatives in the advancement of diagnostic tools for neurological conditions (Tsukada et al., 2014).
Propiedades
IUPAC Name |
tert-butyl N-(6-chloro-4-fluoropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLBSALXDNHUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660561 | |
| Record name | tert-Butyl (6-chloro-4-fluoropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915307-78-7 | |
| Record name | tert-Butyl (6-chloro-4-fluoropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)



![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B1522108.png)




![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1522117.png)



